molecular formula C22H29N2O5P B11417645 Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11417645
M. Wt: 432.4 g/mol
InChI Key: LZCHMWXXAVZYME-UHFFFAOYSA-N
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Description

Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphonate group, an oxazole ring, and a furan moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

Uniqueness

Diethyl [2-(4-tert-butylphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .

Properties

Molecular Formula

C22H29N2O5P

Molecular Weight

432.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H29N2O5P/c1-6-27-30(25,28-7-2)21-20(23-15-18-9-8-14-26-18)29-19(24-21)16-10-12-17(13-11-16)22(3,4)5/h8-14,23H,6-7,15H2,1-5H3

InChI Key

LZCHMWXXAVZYME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)NCC3=CC=CO3)OCC

Origin of Product

United States

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